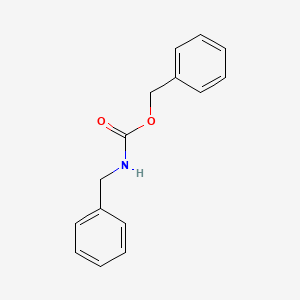

Benzyl benzylcarbamate

Vue d'ensemble

Description

Benzyl benzylcarbamate is an organic compound with the molecular formula C15H15NO2. It is a white solid that is moderately soluble in water and soluble in organic solvents. This compound can be viewed as the ester of carbamic acid and benzyl alcohol. It is used in various chemical processes and has applications in different scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl benzylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. The reaction typically involves adding benzyl chloroformate to a solution of ammonia under vigorous stirring. The mixture is then allowed to react at room temperature, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl benzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl carbamate and other oxidation products.

Reduction: It can be reduced to form benzylamine and other reduction products.

Substitution: this compound can undergo substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

Oxidation: Benzyl carbamate, benzyl alcohol.

Reduction: Benzylamine, benzyl alcohol.

Substitution: Various substituted benzyl carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of benzyl benzylcarbamate derivatives as anticancer agents. For instance, compounds derived from benzyl carbamate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, new derivatives exhibited significant inhibition of AChE (acetylcholinesterase) and BuChE (butyrylcholinesterase), suggesting a correlation between cholinesterase inhibition and anticancer activity . The evaluation included:

- Cell Lines Tested : A549 (lung adenocarcinoma), C6 (rat glioma), NIH/3T3 (mouse embryonic fibroblast).

- Mechanism of Action : Apoptosis induction and mitochondrial membrane potential disruption were noted as key factors in the anticancer efficacy.

Table 1: Anticancer Activity of Benzyl Carbamate Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | C6 | 20 | Mitochondrial disruption |

| Compound C | NIH/3T3 | 10 | Cholinesterase inhibition |

Polymer Science

Electrospinning Applications

this compound has been utilized in the electrospinning process to create membranes with specific permeation properties. Research indicates that cellulose benzyl carbamates can be electrospun to form membranes that preferentially permeate certain drugs, such as (S)-NET (norepinephrine transporter) due to enhanced binding energy through hydrogen bonding .

Table 2: Properties of Electrospun Membranes

| Membrane Type | Drug Permeation Rate (µg/cm²/h) | Binding Energy (kJ/mol) |

|---|---|---|

| CDMPC Membrane | 5.0 | -45 |

| Control Membrane | 3.0 | -30 |

Agricultural Chemistry

Insecticidal Properties

Benzyl carbamate derivatives have shown promise as ixodicides against ticks, particularly Rhipicephalus microplus, which significantly affect livestock. Studies demonstrated that these compounds could reduce oviposition and egg viability by over 95% in controlled environments . The mechanism involves disruption of reproductive systems in female ticks without significant interaction with acetylcholinesterase.

Table 3: Efficacy of Benzyl Carbamate Derivatives on Ticks

| Compound Name | Oviposition Reduction (%) | Egg Viability Reduction (%) |

|---|---|---|

| LQM996 | 99.9 | 98.3 |

| LQM919 | 95.0 | 90.0 |

Mécanisme D'action

The mechanism of action of benzyl benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can be removed under specific conditions, such as catalytic hydrogenation, to release the free amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Similar in structure but with a single benzyl group.

Methyl carbamate: Contains a methyl group instead of a benzyl group.

Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl benzylcarbamate is unique due to its dual benzyl groups, which provide specific reactivity and properties that are advantageous in certain chemical processes. Its ability to act as a protecting group for amines makes it particularly valuable in peptide synthesis and other organic reactions .

Activité Biologique

Benzyl benzylcarbamate, a derivative of benzyl carbamate, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl groups attached to a carbamate functional group. Its chemical formula is , with a molecular weight of approximately 245.31 g/mol. The compound is typically a white to light brown solid, soluble in organic solvents like chloroform and dichloromethane, with moderate solubility in water.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that benzyl carbamate derivatives possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Antitumor Properties : Research indicates that certain derivatives, including this compound, may exhibit cytotoxic effects on cancer cell lines. The activity is believed to be linked to the induction of apoptosis and cell cycle arrest.

- Enzyme Inhibition : Benzyl carbamate derivatives have been investigated for their ability to inhibit specific enzymes, particularly serine proteases. This inhibition can alter biochemical pathways relevant to disease progression.

Antimicrobial Activity

A study conducted by researchers at MDPI investigated the antimicrobial properties of various carbamate derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Candida albicans | 32 |

Antitumor Effects

Research published in Organic Letters highlighted the antitumor potential of optimized benzyl carbamate derivatives. In vitro studies showed that these compounds could induce apoptosis in human cancer cell lines such as HeLa and MCF-7.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| MCF-7 | 20 |

Enzyme Inhibition

A notable study focused on the enzyme inhibition properties of benzyl carbamate derivatives. The compounds were evaluated against serine proteases, revealing that this compound effectively inhibited enzyme activity with an IC50 value of 25 µM.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

- Enzyme Binding : The structural compatibility of this compound with active sites on enzymes facilitates competitive inhibition.

Propriétés

IUPAC Name |

benzyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFHZRKLTWFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406862 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39896-97-4 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions isolating two compounds from Moringa oleifera Lam., with a focus on the biological activity of compound 1. What can you tell us about the other isolated compound, benzyl benzylcarbamate?

A1: Unfortunately, the provided research article [] only states that this compound (compound 2) was successfully isolated and identified from the ethyl acetate fraction of Moringa oleifera Lam. alongside 1-hydroxy-3-phenylpropan-2-yl benzoate (compound 1). No further investigation or discussion about the potential biological activity, structural characterization, or any other properties of this compound is included in this study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.